

# Ethyl 3-chloro-2-fluorobenzoate chemical structure and properties

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## Compound of Interest

Compound Name: **Ethyl 3-chloro-2-fluorobenzoate**

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## An In-Depth Technical Guide to Ethyl 3-chloro-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of **Ethyl 3-chloro-2-fluorobenzoate**, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, physicochemical properties, synthesis, and reactivity. Special emphasis is placed on providing practical, field-proven insights into its handling, safety, and application in synthetic workflows, aiming to empower researchers in drug discovery and development.

## Introduction: A Versatile Halogenated Building Block

**Ethyl 3-chloro-2-fluorobenzoate** (CAS No. 773135-55-0) is a synthetically valuable aromatic ester. Its structure, featuring both chloro and fluoro substituents on the benzene ring, imparts unique electronic properties and reactivity, making it a sought-after building block in medicinal chemistry and materials science.<sup>[1]</sup> The presence of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, all critical parameters in the design of novel therapeutic agents.<sup>[1]</sup> This guide will delve into the core

chemical and physical characteristics of this compound, providing a foundational understanding for its effective utilization in complex synthetic pathways.

## Chemical Structure and Core Properties

The molecular identity of **Ethyl 3-chloro-2-fluorobenzoate** is defined by its unique arrangement of atoms, which dictates its reactivity and physical characteristics.

Molecular Structure:

Caption: 2D structure of **Ethyl 3-chloro-2-fluorobenzoate**.

Physicochemical Properties Summary:

Property	Value	Source
CAS Number	773135-55-0	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClFO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	202.61 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	White to light yellow crystalline powder (for the parent acid)	<a href="#">[8]</a>
Melting Point	Data not available	
Boiling Point	Data not available	<a href="#">[4]</a>
Solubility	Data not available	
Density	Data not available	

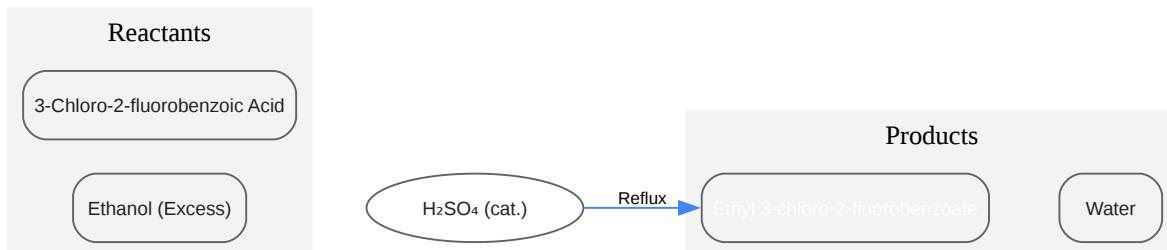
Note: Experimental data for the physical properties of **Ethyl 3-chloro-2-fluorobenzoate** is limited. The appearance is described for the parent carboxylic acid, 3-chloro-2-fluorobenzoic acid.

## Synthesis and Purification: A Practical Approach

The most common and industrially scalable method for the preparation of **Ethyl 3-chloro-2-fluorobenzoate** is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-2-

fluorobenzoic acid. This acid-catalyzed reaction with ethanol offers a straightforward route to the desired ester.

Reaction Scheme:



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Caption: Fischer esterification of 3-chloro-2-fluorobenzoic acid.

Experimental Protocol: Fischer Esterification

Causality: The use of excess ethanol serves a dual purpose: it acts as a reactant and as the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. Sulfuric acid is a highly effective catalyst for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-fluorobenzoic acid (1.0 eq) in absolute ethanol (10-20 eq).
- Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
- Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).<sup>[9]</sup>
- Workup: After cooling to room temperature, neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[10]

Self-Validation: The purity of the final product should be assessed by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and GC-MS to confirm the structure and identify any residual starting material or byproducts.

## Spectroscopic Characterization

While experimental spectra for **Ethyl 3-chloro-2-fluorobenzoate** are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

### $^1\text{H}$ NMR Spectroscopy (Predicted):

- Aromatic Protons (3H): A complex multiplet pattern is expected in the range of  $\delta$  7.0-8.0 ppm due to the coupling of the three aromatic protons with each other and with the fluorine atom.
- Ethyl Group (5H):
  - A quartet at approximately  $\delta$  4.4 ppm (2H,  $-\text{OCH}_2\text{CH}_3$ ) resulting from coupling with the adjacent methyl protons.
  - A triplet at approximately  $\delta$  1.4 ppm (3H,  $-\text{OCH}_2\text{CH}_3$ ) from coupling with the methylene protons.

### $^{13}\text{C}$ NMR Spectroscopy (Predicted):

- Carbonyl Carbon:  $\delta$  ~164-166 ppm.
- Aromatic Carbons: Six distinct signals are expected in the aromatic region ( $\delta$  ~115-160 ppm). The carbons directly bonded to fluorine and chlorine will show characteristic splitting

patterns and shifts.

- Ethyl Group:
  - -OCH<sub>2</sub>- carbon at  $\delta$  ~61-62 ppm.
  - -CH<sub>3</sub> carbon at  $\delta$  ~14 ppm.

FT-IR Spectroscopy (Predicted):

- C=O Stretch (Ester): A strong absorption band around 1720-1740 cm<sup>-1</sup>.
- C-O Stretch (Ester): A strong band in the region of 1250-1300 cm<sup>-1</sup>.
- Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm<sup>-1</sup> region.
- C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm<sup>-1</sup>.
- C-F Stretch: A strong absorption in the 1000-1300 cm<sup>-1</sup> region.

Mass Spectrometry (Predicted):

- Molecular Ion (M<sup>+</sup>): A peak at m/z = 202, with an M+2 peak at m/z = 204 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom.
- Key Fragments: Loss of the ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) to give a fragment at m/z = 157. Further fragmentation of the aromatic ring is also expected.

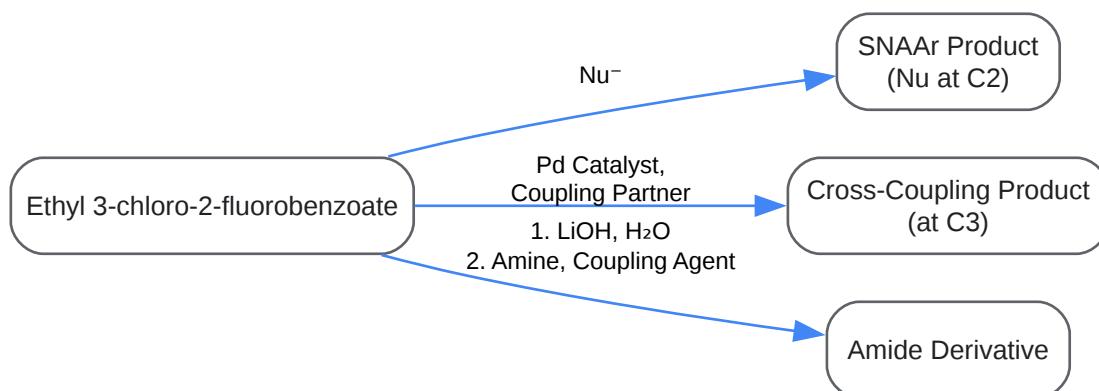
## Reactivity and Synthetic Applications

**Ethyl 3-chloro-2-fluorobenzoate** is a versatile intermediate primarily utilized in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[\[11\]](#) The halogen substituents provide sites for further functionalization and modulate the reactivity of the aromatic ring.

- Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the electron-withdrawing ester group, is activated towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles at the C2 position.

- Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.
- Ester Hydrolysis and Amidation: The ethyl ester can be readily hydrolyzed to the parent carboxylic acid or converted to amides by reaction with amines, providing further avenues for molecular elaboration.

Illustrative Synthetic Pathway:



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Caption: Key transformations of **Ethyl 3-chloro-2-fluorobenzoate**.

## Safety, Handling, and Storage

While specific toxicological data for **Ethyl 3-chloro-2-fluorobenzoate** is limited, it is prudent to handle it with the care afforded to other halogenated aromatic compounds.[12][13]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles.[12]
- Skin Protection: Wear impervious clothing and chemical-resistant gloves.[12]
- Respiratory Protection: Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[12]

**Handling:**

- Avoid contact with skin and eyes.[\[1\]](#)[\[14\]](#)
- Avoid inhalation of vapors or dust.[\[1\]](#)
- Use non-sparking tools and handle in an inert atmosphere if necessary.[\[1\]](#)

**Storage:**

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[14\]](#)
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.[\[1\]](#)

## Conclusion

**Ethyl 3-chloro-2-fluorobenzoate** is a valuable and versatile intermediate in modern organic synthesis. Its unique substitution pattern provides multiple avenues for further chemical modification, making it a key component in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its safe and effective application in research and development.

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